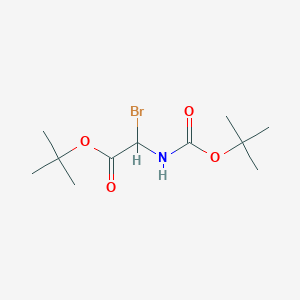
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a useful research compound. Its molecular formula is C11H20BrNO4 and its molecular weight is 310.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 117833-60-0, is a halogenated compound widely utilized in organic synthesis, particularly in pharmaceutical applications. This compound has garnered attention for its potential biological activities, including its role as an alkylating agent and its application in synthesizing various bioactive molecules.
- Molecular Formula : C11H20BrNO4
- Molecular Weight : 310.18 g/mol
- IUPAC Name : tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- SMILES : CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br
This compound is characterized by its stability and reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such compounds can induce cytotoxicity in tumor cells.
Case Studies and Research Findings
- Pharmaceutical Synthesis :
- Cytotoxicity Studies :
- In a study involving Trifluoroselenomethionine (TFSeM), a compound synthesized from related structures, it was found that TFSeM exhibited enhanced cytotoxicity against HCT-116 human colon cancer cells compared to its parent compound, selenomethionine (SeM). This suggests that structural modifications similar to those seen in this compound can lead to improved biological activity .
- Enzymatic Inhibition :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAAZPKHKBDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454441 |
Source


|
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117833-60-0 |
Source


|
| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














